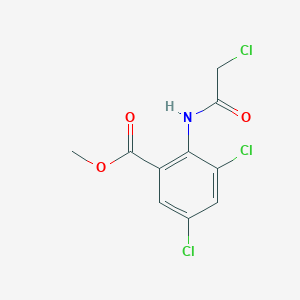

3-(氨基甲酰氨基)-3-苯基丙酸

描述

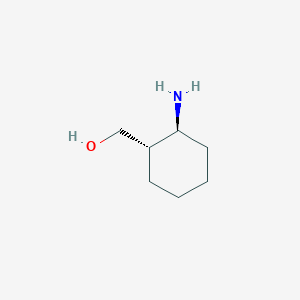

3-(Carbamoylamino)-3-phenylpropanoic acid is a compound that contains a carbamoyl group. Carbamoylation is a post-translational modification of proteins resulting from the nonenzymatic reaction between isocyanic acid and specific free functional groups . This reaction alters protein structural and functional properties and thus contributes to molecular ageing .

Synthesis Analysis

The synthesis of compounds similar to 3-(Carbamoylamino)-3-phenylpropanoic acid involves the reaction of urea and amino acids to generate carbamoyl amino acids . Amino acids can connect with a peptide bond involving their amino and carboxylate groups .Chemical Reactions Analysis

The reaction of urea and amino acids generates carbamoyl amino acids along with the release of NH3 . The reactivity between isocyanic acid and amino groups causes a lower isocyanic acid concentration than expected in relation to the amount of urea present .Physical And Chemical Properties Analysis

Amino acids, which are likely to be structurally similar to 3-(Carbamoylamino)-3-phenylpropanoic acid, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic property. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .科学研究应用

香料和前体生产的代谢工程

使用大肠杆菌开发了一种用于 3-苯基丙醇(与 3-(氨基甲酰氨基)-3-苯基丙酸密切相关的化合物)的新型生物合成途径。该途径旨在从 L-苯丙氨酸生产 3-苯基丙醇,强调了代谢工程在为有价值的化学化合物创造可持续生产方法方面的潜力。该研究突出了酶选择和途径优化对工业应用的重要性 (刘等人,2021)。

合成生物学用于苯丙酸的生产

合成生物学的研究已经能够从大肠杆菌中的简单碳源中生产苯丙酸,例如 4-香豆酸、咖啡酸和阿魏酸。这一发展展示了微生物生产苯丙酸前体的潜力,这些前体在药品和食品成分中很有价值,展示了工程微生物在生产复杂植物次生代谢物方面的多功能性 (姜等人,2012)。

生态和微生物相互作用

已记录到烟草根系分泌物中存在苯甲酸和 3-苯基丙酸等酚酸,以及它们在根际微生物生长中的作用。这项研究提供了对这些化合物如何影响病原体及其拮抗剂的生长的见解,为理解农业背景下的植物-微生物相互作用提供了基础 (刘等人,2015)。

未来方向

Carbamoylation-induced protein alterations are involved in the progression of various diseases, because carbamylation-derived products (CDPs) are bioactive compounds that trigger specific and inappropriate cellular responses . Therefore, the study of compounds like 3-(Carbamoylamino)-3-phenylpropanoic acid could provide valuable insights into the progression of these diseases and potential therapeutic interventions.

作用机制

Target of Action

It’s worth noting that carbamoyl compounds often interact with enzymes involved in the urea cycle, such as carbamoyl phosphate synthase .

Mode of Action

Carbamoyl compounds typically act by donating their carbamoyl group to another molecule in a biochemical reaction .

Biochemical Pathways

Carbamoyl compounds are often involved in the urea cycle and arginine biosynthesis . They may also participate in other pathways depending on the specific structure and properties of the compound.

Pharmacokinetics

Pharmacokinetic studies are essential in the preclinical and clinical process for any compound .

Result of Action

The action of carbamoyl compounds often results in the transfer of a carbamoyl group, which can have various effects depending on the specific biochemical context .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of biochemical compounds .

属性

IUPAC Name |

3-(carbamoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPUTCLPFMFUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)

amino}acetic acid](/img/structure/B3252134.png)

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)